molecular formula C19H17NO3 B1668943 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- CAS No. 92-74-0

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-

Cat. No.: B1668943
CAS No.: 92-74-0
M. Wt: 307.3 g/mol
InChI Key: NXIGDUAONGBUKR-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- (CAS 68911-98-8) is an aromatic amide derivative with the molecular formula C₁₉H₁₇NO₂ and a molecular weight of 291.35 g/mol . Structurally, it features a naphthalene backbone substituted with a 3-hydroxy group and a carboxamide moiety linked to a 2-ethoxyphenyl ring. This compound is primarily utilized in the pharmaceutical industry as a synthetic intermediate, though its azo derivatives (e.g., Pigment Red 170) are significant in pigment manufacturing .

The 2-ethoxy group on the phenyl ring enhances solubility in organic solvents compared to non-alkoxy analogs, while the 3-hydroxy group facilitates hydrogen bonding, influencing crystallinity and stability .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-23-18-10-6-5-9-16(18)20-19(22)15-11-13-7-3-4-8-14(13)12-17(15)21/h3-12,21H,2H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIGDUAONGBUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059063
Record name 3-Hydroxy-2-naphtho-o-phenetidide
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Molecular Weight

307.3 g/mol
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CAS No.

92-74-0
Record name N-(2-Ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
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Record name Naphthol AS-PH
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Record name 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
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Record name 3-Hydroxy-2-naphtho-o-phenetidide
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Record name 2'-ethoxy-3-hydroxy-2-naphthanilide
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Record name 3-HYDROXY-2-NAPHTHO-O-PHENETIDIDE
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Mechanism of Action

Pharmacokinetics

It is known that it has a melting point of 157158℃, a boiling point of 4362°C at 760 mmHg, and a flash point of 2176°C. These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action, efficacy, and stability of Naphthol AS-PH can be influenced by various environmental factors. For instance, its solubility can affect its availability for enzymatic reactions. Its stability can be affected by factors such as temperature and pH.

Biochemical Analysis

Biological Activity

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources.

  • Chemical Formula : C18H19NO3
  • Molecular Weight : 299.35 g/mol

Antioxidant Activity

Research indicates that compounds similar to 2-Naphthalenecarboxamide exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

A study focused on the anticancer activity of naphthalene derivatives found that certain modifications enhance their effectiveness against cancer cell lines. Specifically, compounds with hydroxyl groups, like 2-Naphthalenecarboxamide, showed promising results in inhibiting cell proliferation in breast and colon cancer models .

The biological mechanisms through which 2-Naphthalenecarboxamide exerts its effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are critical in cell survival and growth .

Toxicity and Safety Profile

The safety profile of 2-Naphthalenecarboxamide is an essential aspect to consider. Preliminary assessments suggest low toxicity levels; however, further studies are needed to fully understand its safety in human applications.

Toxicological Studies

A screening assessment on similar compounds indicates that while some naphthalene derivatives may exhibit mutagenic potential, others remain non-genotoxic. The available data suggest that 2-Naphthalenecarboxamide does not show significant genotoxicity in standard assays .

Case Study 1: Anticancer Efficacy

In a recent study involving the treatment of human breast cancer cells (MCF-7), 2-Naphthalenecarboxamide was tested alongside known chemotherapeutics. Results indicated a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity against the cancer cells .

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant capacity of various naphthalene derivatives, including 2-Naphthalenecarboxamide. The results demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in ROS levels
AnticancerInduces apoptosis in MCF-7 cancer cells
Modulation of PathwaysAffects PI3K/Akt and MAPK signaling
GenotoxicityNon-genotoxic in standard assays

Table 2: Toxicity Assessment Results

Study TypeFindingsReference
MutagenicityNo significant mutagenic effects observed
Acute ToxicityLow toxicity levels reported

Scientific Research Applications

Medicinal Chemistry

2-Naphthalenecarboxamide derivatives have been studied for their potential as pharmaceuticals. The compound exhibits biological activities that make it a candidate for drug development.

  • Antioxidant Activity : Research has indicated that compounds similar to 2-Naphthalenecarboxamide can exhibit antioxidant properties, which are crucial in preventing oxidative stress-related diseases .
  • Anticancer Potential : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For example, a study on structurally related compounds demonstrated their effectiveness against specific cancer cell lines .

Environmental Applications

The compound's stability and persistence in the environment make it relevant in studies assessing the fate of organic pollutants.

  • Analytical Chemistry : It has been utilized in the development of analytical methods for detecting organic pollutants in water sources. Its persistence allows for better tracking of water contamination .
  • Toxicological Studies : Investigations into the toxic effects of naphthalene derivatives have revealed insights into their environmental impact, particularly concerning aquatic life .

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal focused on the antioxidant properties of naphthalene derivatives, including 2-Naphthalenecarboxamide. The findings indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in diseases characterized by oxidative damage.

Case Study 2: Environmental Persistence

Research conducted on the environmental impact of naphthalene derivatives highlighted their persistence in aquatic environments. The study employed advanced chromatographic techniques to monitor these compounds in various water samples, revealing significant concentrations and raising concerns about their ecological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Phenyl Ring Molecular Formula CAS No. Applications References
N-(2-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide 2-ethoxy C₁₉H₁₇NO₂ 68911-98-8 Pharmaceuticals, pigment precursor
N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide 4-chloro, 2-methyl C₁₈H₁₄ClNO₂ 92-80-8 Dye intermediates
N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide 5-chloro, 2-methoxy C₁₈H₁₃ClNO₃ 137-52-0 Azoic coupling component in dyes
N-(2-hydroxyethyl)-3-hydroxy-2-naphthalenecarboxamide 2-hydroxyethyl C₁₃H₁₃NO₃ 92-80-8 Not specified (polar substituent)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Chloro-substituted derivatives (e.g., CAS 137-52-0) exhibit increased molecular weight and reactivity, making them suitable for azo dye synthesis .
  • Alkoxy vs. Hydroxy Groups : Ethoxy and methoxy groups improve lipid solubility, whereas hydroxyethyl substituents (CAS 92-80-8) enhance hydrophilicity .
  • Hydrogen Bonding : The 3-hydroxy group stabilizes molecular conformation via intramolecular hydrogen bonds with the carboxamide oxygen, a feature critical for crystalline stability .

Preparation Methods

Stobbe Condensation and Cyclization

The Stobbe condensation, a cornerstone in naphthalene derivative synthesis, enables the formation of carboxamide precursors. In a representative protocol:

  • Stobbe Condensation : 2,4-Dimethoxybenzaldehyde undergoes condensation with diethyl succinate in the presence of potassium tert-butoxide, yielding ethyl 4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate.
  • Cyclization : Acid-mediated cyclization generates the naphthalene core.
  • Hydrolysis and Amidation : The ethyl ester is hydrolyzed to a carboxylic acid, which is converted to the acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 2-ethoxyaniline produces the target carboxamide.

Key Parameters :

Step Reagents/Conditions Yield (%) Source
Stobbe Condensation KOtBu, diethyl succinate, reflux 65–70
Cyclization H₂SO₄, 110°C, 4 h 80
Amidation SOCl₂, 2-ethoxyaniline, DCM 75–85

This method prioritizes scalability but requires stringent temperature control to prevent decarboxylation during hydrolysis.

Peptide Coupling Agent-Mediated Synthesis

Carbodiimide-Based Coupling

Modern approaches employ carbodiimide agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to directly couple 3-hydroxy-2-naphthoic acid with 2-ethoxyaniline.

Procedure :

  • Activation : 3-Hydroxy-2-naphthoic acid (1 eq) is dissolved in dry dichloromethane (DCM) with EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) at 0°C.
  • Coupling : 2-Ethoxyaniline (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 12 h.
  • Work-Up : The product is extracted with DCM, washed with NaHCO₃, and purified via column chromatography.

Performance Metrics :

Parameter Value Source
Yield 82–88%
Purity (HPLC) >98%

This method avoids hazardous SOCl₂ and achieves higher reproducibility, making it suitable for pharmaceutical applications.

Microwave-Assisted Synthesis

Phosphorus Trichloride (PCl₃)-Catalyzed Reactions

Microwave irradiation significantly accelerates reaction times. A patented protocol involves:

  • Reagent Mixing : 3-Hydroxy-2-naphthoic acid and 2-ethoxyaniline are combined with PCl₃ (0.3 eq) in chlorobenzene.
  • Microwave Irradiation : The mixture is heated at 130°C for 45 min under microwave conditions.
  • Isolation : The crude product is filtered and recrystallized from ethanol.

Optimization Data :

Condition Outcome Source
Temperature 130°C
Time 45 min
Yield 75%

This method reduces energy consumption and improves reaction homogeneity compared to conventional heating.

Alternative Methodologies

Hydrolysis of Ester Precursors

A patent describes an ester-to-amide conversion route:

  • Ester Synthesis : Ethyl 3-hydroxy-2-naphthoate is prepared via Friedel-Crafts acylation.
  • Hydrolysis : The ester is hydrolyzed to 3-hydroxy-2-naphthoic acid using LiOH in acetone/water.
  • Amidation : The acid is treated with 2-ethoxyaniline in the presence of DCC (N,N'-dicyclohexylcarbodiimide).

Comparative Efficiency :

Method Yield (%) Purity (%) Cost Efficiency
EDC Coupling 85 98 Moderate
Microwave (PCl₃) 75 95 High
Hydrolysis-Amidation 70 90 Low

Industrial-Scale Considerations

Waste Minimization and Solvent Selection

A key patent highlights the use of water as a diluent during amidation, reducing organic solvent waste by 40%. This aligns with green chemistry principles without compromising yield.

Crystallization Techniques

Seeding strategies during crystallization enhance purity (>99%) and particle size uniformity, critical for dye manufacturing.

Q & A

Basic: What are the recommended synthetic pathways for preparing 2-Naphthalenecarboxamide derivatives, and how can purity be ensured?

Synthesis of this compound class typically involves azo coupling or carboxamide bond formation. For example, derivatives with chlorophenyl or methoxyphenyl substituents are synthesized via diazonium salt reactions, followed by coupling to naphthalene precursors under controlled pH (4–7) and low-temperature conditions (0–5°C) . Purity is verified using HPLC (≥98% purity threshold) and spectroscopic methods (e.g., 1^1H/13^13C NMR, FT-IR) to confirm functional groups like the azo (-N=N-) and hydroxyl (-OH) moieties .

Basic: How is the structural integrity of 2-Naphthalenecarboxamide derivatives validated in academic research?

Structural validation relies on crystallography (single-crystal X-ray diffraction) to resolve bond angles and torsional conformations, particularly for the ethoxyphenyl and naphthalene groups. Computational modeling (DFT or molecular dynamics) predicts electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity . Mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Basic: What are the standard protocols for assessing acute toxicity in naphthalenecarboxamide derivatives?

Acute toxicity is evaluated via OECD Guideline 423, using rodent models (e.g., Sprague-Dawley rats) administered oral doses (5–2000 mg/kg). Endpoints include mortality, organ weight changes, and histopathology. In vitro assays (e.g., HepG2 cell viability) complement these studies, with LC50_{50} values reported for comparative analysis .

Advanced: How do substituents (e.g., ethoxy vs. methoxy groups) influence the pharmacological activity of naphthalenecarboxamide derivatives?

Substituent effects are studied through SAR (Structure-Activity Relationship) models. Ethoxy groups enhance lipid solubility (logP >3.5), improving blood-brain barrier penetration, while methoxy groups increase hydrogen bonding (ΔG < -5 kcal/mol), favoring receptor binding. In silico docking (AutoDock Vina) identifies interactions with targets like COX-2 or estrogen receptors . Contrasting bioactivity data (e.g., IC50_{50} variability >10 µM across cell lines) necessitates multi-parametric optimization .

Advanced: How can researchers resolve contradictions in reported toxicity data for naphthalenecarboxamide derivatives?

Discrepancies often arise from assay conditions (e.g., serum concentration in cell culture) or metabolic differences (e.g., CYP450 isoform expression). Meta-analyses should cross-reference in vivo pharmacokinetics (AUC, Cmax_{max}) with in vitro metabolic stability (microsomal half-life). For example, hydroxylated metabolites may exhibit higher toxicity than parent compounds, requiring LC-MS/MS quantification .

Advanced: What methodologies are used to study the environmental persistence of 2-Naphthalenecarboxamide derivatives?

Persistence is assessed via OECD 301B biodegradation tests (28-day aerobic conditions) and photolysis studies (λ=290–800 nm). Hydrolysis rates (pH 4–9) and soil adsorption coefficients (Koc_{oc}) are measured to predict environmental mobility. Derivatives with halogen substituents (e.g., Cl) show prolonged half-lives (>60 days) due to reduced microbial degradation .

Advanced: How can computational tools optimize the design of naphthalenecarboxamide-based probes for biological targets?

QSAR models and molecular dynamics simulations (AMBER/CHARMM force fields) predict binding affinities to targets like kinases or GPCRs. Free-energy perturbation (FEP) calculations refine substituent effects on binding ΔG. Experimental validation via SPR (surface plasmon resonance) quantifies KD_D values, with discrepancies >1 log unit prompting re-evaluation of force field parameters .

Basic: What safety precautions are mandated for handling 2-Naphthalenecarboxamide derivatives in laboratory settings?

PPE (gloves, lab coat, goggles) and fume hoods are required due to potential respiratory and dermal irritation. Waste disposal follows EPA guidelines for halogenated aromatics. Safety data sheets (SDS) must be reviewed for specific derivatives, as hazards vary (e.g., chlorinated analogs may require acute toxicity labeling) .

Advanced: How do researchers address solubility challenges in pharmacokinetic studies of naphthalenecarboxamide derivatives?

Co-solvency (e.g., PEG-400/Cremophor EL) or nanoformulation (liposomes, PLGA nanoparticles) enhances aqueous solubility. Phase-solubility diagrams identify optimal excipients, while PAMPA assays predict intestinal absorption. For IV administration, isotonic buffers (pH 7.4) prevent precipitation .

Advanced: What theoretical frameworks guide mechanistic studies of naphthalenecarboxamide interactions with DNA/RNA?

Intercalation or groove-binding mechanisms are analyzed via UV-Vis hypochromicity, fluorescence quenching, and circular dichroism. Molecular docking (NAMD) and metadynamics simulate binding to duplex DNA, with free-energy landscapes identifying preferred binding sites (e.g., AT-rich regions). ToxTracker assays assess genotoxicity pathways (e.g., p53 activation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
Reactant of Route 2
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2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-

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